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Compound of Interest

Compound Name: 3-Bromo-4-ethoxybenzaldehyde

Cat. No.: B033679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-4-ethoxybenzaldehyde (CAS No: 108373-05-3), a key intermediate in various organic

syntheses. Due to the limited availability of published experimental spectra, this document

focuses on predicted data derived from established spectroscopic principles and data from

analogous compounds, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-Bromo-4-ethoxybenzaldehyde. These

predictions are based on established substituent effects and spectral databases for similar

molecular structures.

Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the

aldehydic proton, and the protons of the ethoxy group. The solvent is assumed to be CDCl₃.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b033679?utm_src=pdf-interest
https://www.benchchem.com/product/b033679?utm_src=pdf-body
https://www.benchchem.com/product/b033679?utm_src=pdf-body
https://www.benchchem.com/product/b033679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Aldehyde (-CHO) 9.85 Singlet (s) - 1H

Aromatic H-2 8.05 Doublet (d) ~2.0 1H

Aromatic H-6 7.80
Doublet of

Doublets (dd)
~8.5, ~2.0 1H

Aromatic H-5 7.00 Doublet (d) ~8.5 1H

Methylene (-

OCH₂CH₃)
4.15 Quartet (q) ~7.0 2H

Methyl (-

OCH₂CH₃)
1.45 Triplet (t) ~7.0 3H

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display nine distinct signals corresponding to the carbon atoms in

the molecule. The solvent is assumed to be CDCl₃.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aldehyde (C=O) 190.5

Aromatic C-4 (-OEt) 160.0

Aromatic C-2 132.0

Aromatic C-1 (-CHO) 130.5

Aromatic C-6 128.5

Aromatic C-5 112.0

Aromatic C-3 (-Br) 111.5

Methylene (-OCH₂) 64.5

Methyl (-CH₃) 14.5
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Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 3-Bromo-4-ethoxybenzaldehyde is expected to show characteristic

absorption bands for its functional groups.

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 2980 - 2850 Medium

Aldehyde C-H Stretch 2830 - 2695 Medium, often two bands

Aldehyde C=O Stretch 1710 - 1685 Strong

Aromatic C=C Stretch 1600 - 1450 Medium to Strong

C-O-C Asymmetric Stretch

(Ether)
1250 - 1200 Strong

C-O-C Symmetric Stretch

(Ether)
1050 - 1020 Strong

C-Br Stretch 680 - 515 Medium to Strong

Mass Spectrometry (MS) Data
The mass spectrum, typically acquired via electron ionization (EI), will show a characteristic

molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio).
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Ion m/z (mass-to-charge ratio) Notes

[M]⁺ 228/230

Molecular ion peak cluster,

corresponding to C₉H₉⁷⁹BrO₂

and C₉H₉⁸¹BrO₂.

[M-H]⁺ 227/229
Loss of a hydrogen atom from

the aldehyde group.

[M-C₂H₅]⁺ 199/201
Loss of the ethyl group from

the ethoxy moiety.

[M-CHO]⁺ 199/201 Loss of the formyl radical.

[C₇H₆BrO]⁺ 199/201
Fragment resulting from the

loss of the ethyl group.

[C₆H₄Br]⁺ 155/157
Phenyl bromide cation

fragment.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of a solid organic

compound like 3-Bromo-4-ethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of solid 3-Bromo-4-
ethoxybenzaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in

a standard 5 mm NMR tube.[1] Ensure the solid is fully dissolved. Tetramethylsilane (TMS)

may be added as an internal standard (0 ppm), although modern spectrometers can

reference the residual solvent peak.[1]

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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Lock the spectrometer on the deuterium signal of the solvent.[1]

Shim the magnetic field to achieve maximum homogeneity and resolution.[2]

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

Set a relaxation delay (D1) of 1-2 seconds for qualitative spectra.[1]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.[3]

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is

typically required.[3]

A short relaxation delay (e.g., 2 seconds) is generally sufficient for qualitative spectra. For

quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[4]

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the resulting spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS or solvent reference peak.

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):[5]

Sample Preparation:

Dissolve a small amount (a few milligrams) of 3-Bromo-4-ethoxybenzaldehyde in a few

drops of a volatile solvent (e.g., dichloromethane or acetone).[5]

Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or

NaCl).[5]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.[5]

Background Spectrum:

Place the clean, empty salt plate (or use the empty sample compartment) in the

spectrometer's sample holder.

Run a background scan to record the spectrum of the atmosphere (CO₂, H₂O) and the salt

plate, which will be subtracted from the sample spectrum.[6]

Sample Spectrum Acquisition:

Place the salt plate with the prepared sample film into the sample holder.

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio over a range of 4000-400 cm⁻¹.[6]

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the major absorption peaks in the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the molecular weight, confirm the elemental composition (via isotopic

pattern), and analyze the fragmentation pattern.

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as

dichloromethane, hexane, or ethyl acetate.[7]

Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.[7]

Transfer the solution to a 2 mL GC autosampler vial.[8]

Instrument Setup:

Set the GC injector temperature (e.g., 250 °C) to ensure rapid vaporization of the sample

without decomposition.[8]

Use a suitable capillary column (e.g., a non-polar DB-5 or similar).[9]

Program the GC oven temperature. A typical program might start at a lower temperature

(e.g., 100 °C), hold for 1-2 minutes, and then ramp up to a higher temperature (e.g., 280

°C) at a rate of 10-20 °C/min.

Set the carrier gas (usually Helium or Hydrogen) flow rate.[9]

Set the MS transfer line temperature to prevent condensation of the analyte.

The MS is typically operated in Electron Ionization (EI) mode at 70 eV.[10]

Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the GC.

The GC will separate the components of the sample, and as 3-Bromo-4-
ethoxybenzaldehyde elutes from the column, it enters the mass spectrometer.
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The mass spectrometer will scan a mass range (e.g., m/z 40-400) to acquire the mass

spectrum of the eluting compound.

Data Analysis:

Identify the peak in the total ion chromatogram (TIC) corresponding to the compound.

Analyze the mass spectrum associated with that peak.

Identify the molecular ion cluster ([M]⁺ and [M+2]⁺) to confirm the molecular weight and

the presence of bromine.

Identify major fragment ions and propose a fragmentation pathway.

Mandatory Visualization
The following diagram illustrates a standard workflow for the spectroscopic characterization of

a newly synthesized organic compound.
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Workflow for Spectroscopic Characterization
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Caption: Logical workflow for the analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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